2,5-Diaminotoluene dihydrochloride chemical properties
2,5-Diaminotoluene dihydrochloride chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 2,5-Diaminotoluene Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,5-Diaminotoluene dihydrochloride (TDA-2HCl) is the salt form of 2,5-diaminotoluene (TDA), an aromatic amine of significant industrial importance. While the free base is a colorless crystalline solid, commercial samples of both the base and its dihydrochloride salt often appear colored due to oxidation[1][2]. The dihydrochloride salt is particularly valued for its enhanced water solubility, which facilitates its use in aqueous formulations[1]. Its primary application is as a key precursor, or primary intermediate, in oxidative hair dye formulations, where it serves as a less toxic alternative to p-phenylenediamine (PPD)[1][2]. Beyond cosmetics, it is an important intermediate in the synthesis of a variety of dyes for textiles, leather, and biological stains[2][3][4]. This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, analytical methodologies, and safety considerations for 2,5-diaminotoluene dihydrochloride, offering a critical resource for professionals in chemical research and product development.
Physicochemical Properties
The dihydrochloride salt form of 2,5-diaminotoluene offers distinct physical properties compared to its free base, primarily concerning its solubility and stability. The protonation of the two amino groups significantly increases its polarity, rendering it highly soluble in water[1]. This is a crucial characteristic for its application in aqueous-based formulations like hair dyes. However, like many aromatic amines, it is susceptible to aerial oxidation, which can lead to discoloration over time[1][2]. Proper storage in tightly sealed containers, protected from light and moisture, is essential to maintain its integrity[1].
| Property | Value | Source(s) |
| IUPAC Name | 2-methylbenzene-1,4-diamine;dihydrochloride | [1][5] |
| Synonyms | Toluene-2,5-diamine dihydrochloride, 2-Methyl-1,4-phenylenediamine dihydrochloride | [6] |
| CAS Number | 615-45-2 | [1][3][6] |
| Molecular Formula | C₇H₁₂Cl₂N₂ | [1][5][6] |
| Molecular Weight | 195.09 g/mol | [1][5][6] |
| Appearance | White to gray to red powder or crystalline solid | [1][6] |
| Melting Point | Decomposes at elevated temperatures | [1] |
| Solubility | Good solubility in water; free base is soluble in ethanol and ether | [1][3][7] |
| Stability | Susceptible to oxidation in air and light; hygroscopic | [1] |
Synthesis and Purification
The synthesis of 2,5-diaminotoluene dihydrochloride is a two-step process: first, the synthesis of the 2,5-diaminotoluene (TDA) free base, followed by its conversion to the dihydrochloride salt.
Synthesis of 2,5-Diaminotoluene (Free Base)
Several industrial routes exist for the production of TDA. The choice of method often depends on the availability of starting materials, desired purity, and economic factors.
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Electrolytic Reduction of 2,5-Dinitrotoluene: This method involves the direct electrochemical reduction of the two nitro groups of 2,5-dinitrotoluene to amino groups[2][3]. It is a clean method that can produce high-purity TDA.
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Reductive Cleavage of Azo Dyes: A common laboratory and industrial method involves the reductive cleavage of an azo dye, such as 4-amino-2,3'-dimethylazobenzene[2][3][7]. The azo bond is cleaved, typically with a reducing agent like tin and hydrochloric acid or through catalytic hydrogenation, to yield the corresponding amines.
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Catalytic Hydrogenation of 2-Methyl-4-nitroaniline: This modern approach involves the selective reduction of the nitro group of 2-methyl-4-nitroaniline using hydrogen gas in the presence of a catalyst (e.g., Palladium on carbon) in an aprotic, nonpolar solvent[8]. This method is advantageous as it often results in a cleaner product with fewer byproducts.
A representative workflow for synthesis starting from an azo compound is outlined below.
Caption: General workflow for TDA synthesis and conversion to its dihydrochloride salt.
Protocol: Salt Formation
Objective: To convert purified 2,5-diaminotoluene (TDA) free base into its dihydrochloride salt for improved stability and water solubility.
Materials:
-
Purified TDA (1.0 eq)
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Concentrated Hydrochloric Acid (approx. 37%, 2.2 eq)
-
Isopropanol or Ethanol
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Deionized Water
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Ice bath
Procedure:
-
Dissolution: Dissolve the purified TDA in a minimal amount of isopropanol or ethanol with gentle warming.
-
Acidification: Cool the solution in an ice bath. Slowly add concentrated hydrochloric acid (2.2 equivalents) dropwise with constant stirring. The addition is exothermic and should be controlled to maintain a low temperature.
-
Precipitation: The dihydrochloride salt will begin to precipitate as a crystalline solid. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold isopropanol or ethanol to remove any residual unreacted TDA or excess acid.
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Drying: Dry the product under vacuum at a low temperature (e.g., 40-50°C) to yield pure 2,5-diaminotoluene dihydrochloride.
Validation: The identity and purity of the final product should be confirmed by analytical methods such as HPLC and melting point determination.
Chemical Reactivity and Mechanistic Insights
The reactivity of TDA-2HCl is dominated by the two primary amino groups attached to the aromatic ring. While the salt form is less reactive than the free base due to the protonation of the lone pairs on the nitrogen atoms, it readily converts to the free base under neutral or alkaline conditions, which then undergoes characteristic reactions.
Oxidation in Hair Dyes
The most significant commercial reaction of TDA is its oxidation in permanent hair dye formulations. In this process, TDA acts as a "primary intermediate" or "precursor."
Mechanism:
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Alkalinization: The hair dye formulation contains an alkalizing agent (e.g., ammonia) that deprotonates the TDA-2HCl to the free TDA base. This also swells the hair cuticle, allowing dye precursors to penetrate.
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Oxidation: An oxidizing agent, typically hydrogen peroxide, oxidizes the TDA to a reactive quinone-diimine intermediate.
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Coupling: This highly reactive intermediate rapidly reacts with another molecule, known as a "coupler" (e.g., resorcinol, m-aminophenol), which is also present in the dye formulation.
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Polymerization: This coupling reaction initiates a series of further oxidation and coupling steps, forming large, colored indo-dye polymers that are trapped within the hair shaft, resulting in a permanent color. The final color (e.g., brown, black, blonde) depends on the specific couplers used[2][3][4].
Caption: Oxidative coupling reaction of 2,5-TDA in hair dye.
Azo Coupling
The free TDA base can undergo diazotization followed by coupling, or it can act as the coupling partner for a diazonium salt to form azo dyes. These dyes are widely used in the textile industry[1]. The reaction involves an electrophilic substitution where the diazonium ion attacks the electron-rich aromatic ring of the TDA.
Analytical Methodologies
Ensuring the purity and identity of 2,5-diaminotoluene dihydrochloride is critical for its use in regulated applications like cosmetics. A combination of chromatographic and spectroscopic techniques is typically employed.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of TDA-2HCl[6].
Protocol: HPLC Purity Assay
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Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
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Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 7.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
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Detection: UV detector at a wavelength of approximately 280 nm.
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Sample Preparation: Accurately weigh and dissolve the TDA-2HCl sample in the aqueous component of the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak relative to the total area of all peaks.
Other chromatographic methods reported for its detection in complex matrices like hair dyes include gas-liquid chromatography (GLC) and thin-layer chromatography (TLC)[3][4].
Spectroscopic Characterization
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Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of key functional groups, such as the N-H stretches of the ammonium salts and the aromatic C-H and C=C vibrations[3].
-
Mass Spectrometry (MS): Techniques like GC-MS are used for identification, providing the molecular weight of the free base (122.17 g/mol ) after thermal dissociation of the salt in the GC inlet[3].
Safety, Toxicology, and Handling
2,5-Diaminotoluene dihydrochloride is a hazardous substance and must be handled with appropriate precautions.
-
Toxicity: The compound is classified as toxic if swallowed, in contact with skin, or if inhaled[5][6][9].
-
Irritation: It is known to cause serious skin and eye irritation and may cause respiratory irritation[5].
-
Sensitization: A primary concern is its potential as an extremely potent skin sensitizer, which can lead to allergic contact dermatitis[1][5][6][10]. For this reason, patch tests are often recommended before using hair dyes containing this ingredient[1].
Handling and Storage:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Use only in a well-ventilated area or under a chemical fume hood[6][11].
-
Storage: Store in a cool, dry, and dark location in a tightly sealed container to prevent degradation from moisture, air, and light[7][11]. Keep away from strong oxidizing agents and strong bases[11].
-
Spill and Disposal: In case of a spill, avoid generating dust. Collect the material and place it in a suitable container for disposal. Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations[11].
References
-
PubChem. (n.d.). 2,5-Diaminotoluene. National Center for Biotechnology Information. Retrieved from [Link]
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Scientific Committee on Consumer Safety. (2010). Opinion on toluene-2,5-diamine (A5). European Commission. Retrieved from [Link]
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Wikipedia. (n.d.). 2,5-Diaminotoluene. Retrieved from [Link]
- Google Patents. (n.d.). CN101450904B - A kind of synthetic method of 2,5-diaminotoluene and sulfate thereof.
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PubChem. (n.d.). 2,5-Diaminotoluene Dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2,5-Diaminotoluene sulfate. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN104086442A - Preparation method of 2,5-diaminotoluene sulfate.
-
Justia Patents. (2013, May 16). method for producing 2,5-diaminotoluene. Retrieved from [Link]
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A&C Pharmascience. (2024, November 4). 104540 - 2,5-Diaminotoluene sulfate - Safety Data Sheet. Retrieved from [Link]
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